molecular formula C21H25N3O3 B2456944 N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide CAS No. 303017-86-9

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide

Cat. No.: B2456944
CAS No.: 303017-86-9
M. Wt: 367.449
InChI Key: NXNXWPXLMBHHLK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: is a synthetic organic compound that features a benzodioxole moiety and a benzylpiperazine group. Compounds with these structural motifs are often explored for their potential pharmacological properties, including psychoactive and therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Benzylpiperazine: Benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the benzylpiperazine under amide bond-forming conditions, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for neurological disorders.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide would depend on its specific biological targets. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine (BZP): A psychoactive compound with stimulant properties.

    3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its psychoactive effects.

    N-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one (MDPV): A stimulant with psychoactive effects.

Uniqueness

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: is unique due to its specific combination of benzodioxole and benzylpiperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(22-18-6-7-19-20(14-18)27-16-26-19)8-9-23-10-12-24(13-11-23)15-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNXWPXLMBHHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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